Cas no 2763903-19-9 (Methyl 1-azaspiro[3.5]nonane-2-carboxylate)
![Methyl 1-azaspiro[3.5]nonane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2763903-19-9x500.png)
Methyl 1-azaspiro[3.5]nonane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-azaspiro[3.5]nonane-2-carboxylate
- 2763903-19-9
- EN300-37343636
- Methyl 1-azaspiro[3.5]nonane-2-carboxylate
-
- インチ: 1S/C10H17NO2/c1-13-9(12)8-7-10(11-8)5-3-2-4-6-10/h8,11H,2-7H2,1H3
- InChIKey: AANZVZUTDPYHCI-UHFFFAOYSA-N
- SMILES: O(C)C(C1CC2(CCCCC2)N1)=O
計算された属性
- 精确分子量: 183.125928785g/mol
- 同位素质量: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 1.5
Methyl 1-azaspiro[3.5]nonane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343636-1.0g |
methyl 1-azaspiro[3.5]nonane-2-carboxylate |
2763903-19-9 | 95.0% | 1.0g |
$1629.0 | 2025-03-18 | |
Enamine | EN300-37343636-0.5g |
methyl 1-azaspiro[3.5]nonane-2-carboxylate |
2763903-19-9 | 95.0% | 0.5g |
$1563.0 | 2025-03-18 | |
Enamine | EN300-37343636-0.05g |
methyl 1-azaspiro[3.5]nonane-2-carboxylate |
2763903-19-9 | 95.0% | 0.05g |
$1368.0 | 2025-03-18 | |
Enamine | EN300-37343636-5.0g |
methyl 1-azaspiro[3.5]nonane-2-carboxylate |
2763903-19-9 | 95.0% | 5.0g |
$4722.0 | 2025-03-18 | |
Enamine | EN300-37343636-0.1g |
methyl 1-azaspiro[3.5]nonane-2-carboxylate |
2763903-19-9 | 95.0% | 0.1g |
$1433.0 | 2025-03-18 | |
Enamine | EN300-37343636-2.5g |
methyl 1-azaspiro[3.5]nonane-2-carboxylate |
2763903-19-9 | 95.0% | 2.5g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-37343636-10.0g |
methyl 1-azaspiro[3.5]nonane-2-carboxylate |
2763903-19-9 | 95.0% | 10.0g |
$7004.0 | 2025-03-18 | |
Enamine | EN300-37343636-0.25g |
methyl 1-azaspiro[3.5]nonane-2-carboxylate |
2763903-19-9 | 95.0% | 0.25g |
$1498.0 | 2025-03-18 |
Methyl 1-azaspiro[3.5]nonane-2-carboxylate 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
Methyl 1-azaspiro[3.5]nonane-2-carboxylateに関する追加情報
Methyl 1-Azaspiro[3.5]Nonane-2-Carboxylate: A Comprehensive Overview
The compound with CAS No 2763903-19-9, commonly referred to as Methyl 1-Azaspiro[3.5]Nonane-2-Carboxylate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, the nitrogen atom in the azaspiro structure.
The spiro[3.5]nonane framework of this compound is particularly intriguing due to its unique topology, which combines a three-membered ring and a five-membered ring fused at a single nitrogen atom. This structural arrangement imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of Methyl 1-Azaspiro[3.5]Nonane-2-Carboxylate as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in drug design, particularly in the development of molecules targeting specific biological pathways. The carboxylate group attached to the spiro structure provides versatility in functionalization, enabling the creation of derivatives with diverse biological activities.
In terms of synthesis, Methyl 1-Azaspiro[3.5]Nonane-2-Carboxylate can be prepared through a variety of methods, including ring-closing metathesis and other cycloaddition reactions. These methods allow for precise control over the stereochemistry and regiochemistry of the molecule, which are critical factors in determining its biological activity.
The application of Methyl 1-Azaspiro[3.5]Nonane-2-Carboxylate extends beyond drug discovery. Its unique structure has also been exploited in materials science, where it serves as a building block for constructing complex architectures with potential applications in nanotechnology and advanced materials.
From an environmental perspective, understanding the behavior and degradation pathways of Methyl 1-Azaspiro[3.5]Nonane-2-Carboxylate is crucial for assessing its impact on ecosystems. Recent research has focused on evaluating its biodegradability and toxicity profiles under various conditions, providing valuable insights into its safe handling and disposal.
In conclusion, Methyl 1-Azaspiro[3.5]Nonane-2-Carboxylate (CAS No 2763903-19-9) stands out as a versatile and intriguing compound with a wide range of potential applications across multiple disciplines. Its unique spiro structure and functional groups make it an invaluable tool for researchers seeking to explore novel chemical transformations and develop innovative solutions in medicine, materials science, and beyond.
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